molecular formula C9H8N2O2 B2492988 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1379253-13-0

7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2492988
CAS No.: 1379253-13-0
M. Wt: 176.175
InChI Key: NNHVZLBKFIGOHZ-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-5-8(9(12)13)10-11(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHVZLBKFIGOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=NN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379253-13-0
Record name 7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-2-carboxylic Acid and its Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that serves as a cornerstone in modern medicinal chemistry. Its unique electronic and structural characteristics make it an ideal framework for the development of novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders. This guide provides an in-depth analysis of the core compound, Pyrazolo[1,5-a]pyridine-2-carboxylic acid, and explores the synthesis, properties, and applications of its derivatives, with a particular focus on 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. We will delve into the causality behind synthetic strategies and the rationale for its application in drug development, offering field-proven insights for researchers.

Introduction to the Pyrazolo[1,5-a]pyridine Core

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine bicyclic system, a class of compounds with significant biological activity.[1] This scaffold is particularly noted for its role in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy.[1] The structural rigidity and the specific arrangement of nitrogen atoms allow for precise interactions with biological targets. The carboxylic acid moiety at the 2-position, as seen in our primary compound of interest, provides a critical handle for further chemical modification and can enhance solubility or act as a key binding group.

While direct CAS registration for this compound is not readily found in major chemical databases, its parent compound, Pyrazolo[1,5-a]pyridine-2-carboxylic acid, is well-documented. This guide will focus on the established data for the parent compound while providing theoretical and extrapolated information for its 7-methyl derivative, a common strategic modification in medicinal chemistry to probe steric and electronic effects at a receptor binding site.

Physicochemical and Structural Properties

The fundamental properties of these compounds are critical for their handling, formulation, and mechanism of action. Below is a comparative summary of the parent compound and its theoretical 7-methyl derivative.

PropertyPyrazolo[1,5-a]pyridine-2-carboxylic acidThis compound (Theoretical)Data Source(s)
CAS Number 63237-88-7Not readily available[2][3][4]
Molecular Formula C₈H₆N₂O₂C₉H₈N₂O₂[2][3][4][5]
Molecular Weight 162.15 g/mol 176.17 g/mol (Calculated)[2][3][4][5][6]
Appearance White to yellow solidSolid (Predicted)[2]
Melting Point 185-195 ºCExpected to vary from parent[2]
Solubility Sparingly soluble in organic solventsSimilar to parent, potentially higher lipophilicityGeneral Chemical Principles
pKa Estimated 3-4 (Carboxylic Acid)Similar to parentGeneral Chemical Principles

Synthesis Strategies: A Mechanistic Perspective

The synthesis of pyrazolo[1,5-a]pyridine derivatives is a well-established field, often relying on the cyclization of aminopyridine precursors. The general approach allows for the introduction of various substituents on the pyridine ring, which would be the primary route to synthesizing the 7-methyl derivative.

General Synthesis Workflow

The diagram below outlines a common synthetic pathway for creating pyrazolo[1,5-a]pyridine-2-carboxylic acid esters, which can then be hydrolyzed to the final carboxylic acid. The key step involves the reaction of a substituted aminopyridine with a suitable three-carbon electrophile.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Products 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Cyclocondensation Cyclocondensation Reaction 2-Amino-4-methylpyridine->Cyclocondensation alpha-ketoester α-Halo or α,β-unsaturated Ketoester (e.g., Ethyl 2-chloroacrylate) alpha-ketoester->Cyclocondensation Ester_Intermediate Ethyl 7-Methylpyrazolo[1,5-a]pyridine -2-carboxylate Cyclocondensation->Ester_Intermediate Formation of bicyclic core Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Final_Product 7-Methylpyrazolo[1,5-a]pyridine -2-carboxylic acid Hydrolysis->Final_Product Ester_Intermediate->Hydrolysis Deprotection

Caption: General synthesis of this compound.

Experimental Protocol: A Self-Validating System

Objective: To synthesize Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate.

Rationale: This protocol is based on established cyclocondensation reactions.[7] The choice of a substituted 2-aminopyridine is the critical determinant for the final substitution pattern on the pyridine ring portion of the scaffold. Using 2-amino-4-methylpyridine ensures the methyl group is placed at the 7-position. The reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by LC-MS and NMR, providing a self-validating workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-4-methylpyridine (1 equivalent) in a suitable solvent such as acetonitrile, add a base like triethylamine (2.2 equivalents).

  • Reagent Addition: Slowly add ethyl 2-chloroacrylate (1 equivalent) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) for several hours (e.g., 7-30 hours).[7] Monitor the disappearance of starting materials by TLC.

  • Workup: After cooling, filter the reaction mixture to remove any precipitated salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is then partitioned between a suitable organic solvent (e.g., chloroform or ethyl acetate) and a weak aqueous base (e.g., 2N sodium carbonate solution) to remove any acidic impurities.[7] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Final Purification: The resulting crude ester is purified by column chromatography on silica gel to yield the pure Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, the purified ester is subjected to hydrolysis using a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification to precipitate the product.[8]

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are of immense interest due to their wide range of biological activities.[1][2][9]

Protein Kinase Inhibition

A primary application is in the development of protein kinase inhibitors for cancer therapy.[1] The planar structure of the pyrazolo[1,5-a]pyridine core serves as an excellent scaffold to mimic the adenine region of ATP, allowing these molecules to act as competitive inhibitors in the ATP-binding pocket of kinases. Derivatives have shown activity against kinases such as PI3Kδ, which is implicated in asthma and COPD.[10]

Central Nervous System (CNS) Applications

The scaffold is also explored for developing agents targeting neurological disorders.[2] The ability to modify the core allows for fine-tuning of properties like lipophilicity, which is critical for crossing the blood-brain barrier.

Anticoagulant Therapy

Notably, related pyrazole-based heterocyclic compounds are central to the structure of modern anticoagulants. For instance, Apixaban, a potent Factor Xa inhibitor, is built around a pyrazole core, demonstrating the scaffold's utility in developing highly selective enzyme inhibitors.[8] While not a pyrazolo[1,5-a]pyridine, the underlying principles of using a substituted pyrazole to achieve high-affinity binding are directly relevant.

Logical Pathway for Drug Development

The development of a novel therapeutic agent based on the this compound scaffold would follow a logical, multi-stage process.

G Start Scaffold Identification: Pyrazolo[1,5-a]pyridine Synthesis Synthesis of 7-Methyl Derivative Library Start->Synthesis Rationale: Target Class Amenability Screening High-Throughput Screening (e.g., Kinase Panel) Synthesis->Screening Diverse Substituents Hit_ID Hit Identification Screening->Hit_ID Potency & Selectivity Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Structure-Activity Relationship (SAR) Preclinical Preclinical Development (In Vivo Models, Toxicology) Lead_Opt->Preclinical Improve ADME Properties Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy Data

Caption: Drug development workflow for pyrazolo[1,5-a]pyridine derivatives.

Conclusion

This compound, as a derivative of the well-established pyrazolo[1,5-a]pyridine-2-carboxylic acid, represents a promising scaffold for further exploration in drug discovery. Its synthesis is achievable through established chemical routes, and its structure is highly amenable to the development of selective inhibitors for various biological targets, particularly protein kinases. This guide has provided the foundational knowledge, synthetic rationale, and a strategic outlook necessary for researchers to leverage this valuable chemical entity in their research and development endeavors.

References

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • Chemsrc. (n.d.). Pyrazolo[1.5-a]pyridine-2-carboxylicacid. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2-carboxylic-acid derivatives.

Sources

Precision Pharmacophore Modeling: The 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on pharmacophore modeling using the 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold.

Executive Summary

The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its bioisosteric relationship to indole and purine bases. This specific derivative—This compound —possesses a unique substitution pattern that restricts conformational freedom and provides distinct electrostatic vectors.

This guide details the construction of high-fidelity pharmacophore models using this molecule as a Template (Query) . It is specifically designed for researchers targeting Type I/II Kinase Inhibitors (e.g., PI3K, CDK9) and Phosphodiesterases (PDE4) , where this scaffold acts as a hinge-binder or metal-chelating core.

Structural & Electronic Anatomy

Before modeling, one must deconstruct the molecule into its pharmacophoric features. The 7-methyl and 2-carboxyl groups are not merely substituents; they are selectivity filters .

The Numbering & Geometry
  • The Core: A 10-

    
     electron aromatic system. It is planar and rigid.
    
  • Position 1 (N): Pyridine-like nitrogen. Possesses a lone pair in the molecular plane (

    
    ). Strong H-Bond Acceptor (HBA). 
    
  • Position 2 (COOH): The carboxylic acid.[1][2] Acts as a bidentate H-Bond Donor/Acceptor or a metal chelator (e.g.,

    
     in kinase active sites).
    
  • Position 7 (Methyl): Located on the pyridine ring adjacent to the bridgehead. This is the critical "Selectivity Handle." It often induces a steric clash with "gatekeeper" residues in kinases, preventing binding to off-targets with smaller pockets.

Pharmacophore Feature Map

The following table quantifies the features for software input (e.g., MOE, Schrödinger Phase, LigandScout).

Feature IDTypeChemical MoietyGeometric ConstraintFunction
F1 HBA N1 (Ring Nitrogen)Vector

to ring normal
Hinge Binding (Acceptor)
F2 HBD/HBA 2-COOH (Hydroxyl/Carbonyl)Projected from C2Interaction with Lys/Asp or Solvent
F3 HYD 7-Methyl GroupSphere (

)
Hydrophobic Pocket Occupancy
F4 ARO Pyrazolo[1,5-a]pyridine CoreCentroid

-

Stacking (Phe/Trp)
F5 EXCL Steric ExclusionPerpendicular to RingPrevents steric clashes

Visualizing the Pharmacophore Logic

The following diagram illustrates the abstract pharmacophore model derived from the chemical structure.

PharmacophoreMap Core Aromatic Core (Pi-Stacking) N1 H-Bond Acceptor (N1) Core->N1 Rigid Link COOH Acidic Head (Donor/Acceptor) Core->COOH Vector 1 Me7 7-Methyl (Hydrophobic) Core->Me7 Vector 2 Target Receptor Pockets (e.g., Kinase Hinge) N1->Target H-Bond COOH->Target Salt Bridge/Metal Me7->Target Selectivity Filter

Figure 1: Pharmacophoric abstraction of this compound, mapping chemical features to biological interaction points.

Modeling Workflows

Workflow A: Fragment-Based Scaffold Hopping

Scenario: You have a hit with a standard indole or purine core, but it lacks selectivity or solubility. You want to swap it for the pyrazolo[1,5-a]pyridine core.

  • Alignment: Superimpose the N1 of the pyrazolo-pyridine onto the N1 of the purine (or N1 of indole).

  • Vector Check: Ensure the C2-COOH vector aligns with the exit vector of the original scaffold (usually the ribose or solvent-exposed substituent).

  • Steric Bump Scan: Run a "Bump Check" on the 7-Methyl group.

    • Pass: If the 7-Me fits into a small hydrophobic pocket (e.g., the "gatekeeper" region).

    • Fail: If the 7-Me clashes with the backbone. This confirms the scaffold's utility as a Negative Selector (avoiding targets that cannot accommodate the methyl).

Workflow B: Virtual Screening (VS)

Scenario: Screening a commercial library (e.g., Enamine, ZINC) for analogs that mimic this specific acid's binding mode.

Protocol:

  • Conformer Generation: Generate max 50 conformers per molecule. Crucial: The carboxylic acid bond (C2-C=O) is rotatable (

    
     or 
    
    
    
    planar preferred due to conjugation).
  • Pharmacophore Definition:

    • Must-Match: Aromatic Ring + HBA (N1).

    • Optional: The 7-Me hydrophobic point (allow H or Cl as bioisosteres).

  • Screening: Filter library.

  • Docking Validation: Dock hits into the target (e.g., PI3K

    
    , PDB: 5JHA).
    

Experimental Protocols (Step-by-Step)

Protocol 1: Generating the 3D Bioactive Conformation

Objective: To prepare the molecule for modeling software (MOE/Schrödinger).

  • Sketch: Draw the 2D structure. Ensure the 7-Me is explicitly defined.

  • Protonation State: Set pH to 7.4.

    • Note: The carboxylic acid (

      
      ) will be deprotonated (
      
      
      
      ). However, in a hydrophobic pocket, it may exist as the neutral species or coordinate a metal. Generate both states.
  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94x.

    • Constraint: Planarity of the bicyclic system.[3]

  • Conformational Search:

    • Method: Stochastic or Low-Mode MD.

    • Focus: Rotation of the C2-COOH bond.

    • Output: Identify the global minimum (usually planar with the ring to maximize conjugation).

Protocol 2: The "Excluded Volume" Setup

Objective: To define where the receptor is relative to the ligand, without having the receptor structure.

  • Place Ligand: Center the this compound at

    
    .
    
  • Define Active Features: Mark N1, COOH, and Me-7 as "Active."

  • Generate Coat: Create a "Shape Coat" or "Excluded Volume" shell at a distance of

    
     from the ligand atoms.
    
  • Logic: Any screening hit that penetrates this shell (is larger than the query) is penalized. This enforces the "Fragment-Like" nature of the search.

Strategic Logic Map

The following diagram outlines the decision process for using this scaffold in drug discovery.

LogicFlow Start Start: 7-Me-Pyrazolo-Pyridine-2-COOH Decision1 Is Target Structure Known? Start->Decision1 PathA Structure-Based (Docking) Decision1->PathA Yes PathB Ligand-Based (Pharmacophore) Decision1->PathB No StepA1 Dock Acid into Active Site (Check Mg2+ Chelation) PathA->StepA1 StepB1 Define 4-Point Model (HBA, HBD, HYD, ARO) PathB->StepB1 StepA2 Assess 7-Me Steric Clash (Selectivity Filter) StepA1->StepA2 Result Hit Expansion / Lead Opt StepA2->Result StepB2 Virtual Screen Library StepB1->StepB2 StepB2->Result

Figure 2: Decision matrix for deploying the scaffold in Structure-Based vs. Ligand-Based campaigns.

References

  • Privileged Scaffolds: Akritopoulou-Zanze, I. (2023).[4] Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Link

  • Kinase Selectivity: Drew, S. L., et al. (2020).[5] Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry. Link

  • Synthesis & Properties: VulcanChem. (2024). 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Properties and Synthesis. Link

  • Pharmacophore Modeling (PDE4): Azam, A., et al. (2015). Pharmacophore modeling and docking study of pyrazolo[1,5-a]pyridine analogues. PubMed.[2][6] Link

  • Chemical Data: PubChem. (2025). Pyrazolo[1,5-a]pyridine-2-carboxylic acid Compound Summary. Link

Sources

Methodological & Application

Scalable Synthesis of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structural motif is present in a variety of compounds exhibiting diverse biological activities, making it a valuable target for synthetic chemists. This guide provides a detailed overview of a scalable synthetic route to this important molecule, offering practical, field-proven insights and step-by-step protocols suitable for researchers in both academic and industrial settings. The presented methodology is designed to be robust, efficient, and adaptable for large-scale production.

Strategic Overview of the Synthetic Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the readily available starting material, 4-methylpyridine. The overall strategy involves:

  • N-Amination of 4-Methylpyridine: Formation of the key intermediate, a 1-amino-4-methylpyridinium salt.

  • [3+2] Cycloaddition: Construction of the pyrazolo[1,5-a]pyridine core via a cycloaddition reaction with a suitable propiolate ester.

  • Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

This approach is advantageous due to the accessibility of the starting materials, the generally high yields of the individual steps, and the potential for process optimization and scale-up.

Synthetic_Pathway 4-Methylpyridine 4-Methylpyridine 1-Amino-4-methylpyridinium iodide 1-Amino-4-methylpyridinium iodide 4-Methylpyridine->1-Amino-4-methylpyridinium iodide Step 1: N-Amination Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate 1-Amino-4-methylpyridinium iodide->Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate Step 2: [3+2] Cycloaddition This compound This compound Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate->this compound Step 3: Hydrolysis

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of 1-Amino-4-methylpyridinium Iodide

The initial step involves the N-amination of 4-methylpyridine to generate the corresponding pyridinium salt. This transformation is crucial as it sets the stage for the subsequent cycloaddition reaction. A reliable method for this amination is the use of hydroxylamine-O-sulfonic acid (HOSA), followed by salt formation with hydriodic acid.[1]

Mechanism Insight: The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic nitrogen of HOSA. The resulting intermediate is then protonated to form the N-aminopyridinium cation.

Protocol 1: Synthesis of 1-Amino-4-methylpyridinium Iodide

Materials:

  • 4-Methylpyridine (picoline)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium carbonate (K₂CO₃)

  • Hydriodic acid (HI, 57% in water)

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine-O-sulfonic acid (1.0 eq) in cold deionized water.

  • To this solution, add 4-methylpyridine (3.0 eq) cautiously.

  • Heat the reaction mixture on a steam bath at approximately 90°C for 20-30 minutes.

  • Cool the mixture to room temperature with stirring and add potassium carbonate (1.0 eq) portion-wise to neutralize the excess acid.

  • Remove the water and excess 4-methylpyridine under reduced pressure using a rotary evaporator.

  • To the residue, add absolute ethanol and stir to dissolve the product, leaving behind insoluble potassium sulfate.

  • Filter the mixture to remove the potassium sulfate and wash the solid with a small amount of ethanol.

  • Combine the filtrates and cool the solution in an ice bath.

  • Slowly add 57% hydriodic acid (1.0 eq) to the ethanolic solution. The 1-amino-4-methylpyridinium iodide will precipitate.

  • Store the mixture at a low temperature (e.g., -20°C) for at least one hour to ensure complete precipitation.[1]

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization: The product can be characterized by ¹H NMR and melting point analysis. The expected melting point for 1-aminopyridinium iodide is around 160-162°C.[1]

Part 2: [3+2] Cycloaddition for the Synthesis of Ethyl 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylate

The core pyrazolo[1,5-a]pyridine ring system is constructed via a [3+2] cycloaddition reaction between the in situ generated N-ylide of 1-amino-4-methylpyridinium iodide and an appropriate dipolarophile. Ethyl propiolate is an excellent choice of dipolarophile to introduce the ester functionality at the 2-position.

Mechanism Insight: In the presence of a base, the 1-amino-4-methylpyridinium salt is deprotonated to form a pyridinium ylide, which is a 1,3-dipole. This ylide then undergoes a cycloaddition reaction with the electron-deficient alkyne (ethyl propiolate). The initial cycloadduct subsequently undergoes aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system.[2][3]

Cycloaddition_Mechanism Pyridinium_Salt 1-Amino-4-methylpyridinium iodide Ylide Pyridinium Ylide (1,3-dipole) Pyridinium_Salt->Ylide Base (e.g., K₂CO₃) Cycloadduct Initial Cycloadduct Ylide->Cycloadduct + Ethyl Propiolate Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Cycloadduct Final_Product Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate Cycloadduct->Final_Product Aromatization

Figure 2: General mechanism of the [3+2] cycloaddition reaction.

Protocol 2: Synthesis of Ethyl 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylate

Materials:

  • 1-Amino-4-methylpyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 1-amino-4-methylpyridinium iodide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the pyridinium ylide.

  • Slowly add ethyl propiolate (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Scalability Considerations: For larger-scale reactions, maintaining efficient stirring and managing the exotherm upon addition of the base and propiolate is important. The use of a mechanical stirrer is recommended. Sonication has also been reported to accelerate similar cycloaddition reactions, potentially reducing reaction times and improving yields on a larger scale.[4]

Part 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved by base-catalyzed hydrolysis followed by acidification.

Protocol 3: Synthesis of this compound

Materials:

  • Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add a solution of sodium hydroxide or lithium hydroxide (2-3 eq) in water.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 3-4 with 1N HCl. The carboxylic acid product should precipitate.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.[5][6]

Purification and Characterization:

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure and purity should be confirmed by:

  • ¹H NMR: To confirm the presence of the methyl group and the aromatic protons of the pyrazolo[1,5-a]pyridine core, as well as the carboxylic acid proton (typically a broad singlet).

  • ¹³C NMR: To identify the carbon signals of the heterocyclic core, the methyl group, and the carboxylic acid carbonyl.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

  • Melting Point: To assess the purity of the final product.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₉H₈N₂O₂176.17

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following these protocols and considering the mechanistic insights, researchers can efficiently synthesize this valuable heterocyclic compound for further applications in drug discovery and development. The use of readily available starting materials and well-established chemical transformations makes this a practical approach for both academic and industrial laboratories.

References

  • Gösl, R., & Meuwsen, A. (1963). 1-Aminopyridinium iodide. Organic Syntheses, 43, 1.
  • Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Abdelshafy, L. M. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182–7193.
  • ResearchGate. (n.d.). General pathway of [3+2]‐cycloaddition of pyridinium ylide.
  • Lee, W., Koo, Y., Jung, H., Chang, S., & Hong, S. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides.
  • Zhong, W., Wan, C., Zhou, Z., Dai, C., Zhang, Y., Lu, F., Yin, F., & Li, Z. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665.
  • Kadir, M. A., Mansor, N., Osman, M. U., & Haris, N. S. H. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • Greulich, T. W., Daniliuc, C. G., & Studer, A. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 254–257.
  • Iaroshenko, V. O., Gevorgyan, A., Mkrtchyan, S., Miliutina, M., Villinger, A., & Langer, P. (2017). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. Scientific Reports, 7(1), 1289.
  • ResearchGate. (n.d.). [3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins.
  • ResearchGate. (n.d.). Development of [3+2] cycloadditions of N–N pyridinium ylides via....
  • Roychowdhury, P., Waheed, S., Sengupta, U., Powers, D. C. (2023). N-Amino Pyridinium Salts in Organic Synthesis. ChemRxiv.
  • Al-Mousawi, S. M., Abdel-Fattah, A. A., Abdel-Khalik, M. M., & Elnagdi, M. H. (2011).
  • Greulich, T. W., Daniliuc, C. G., & Studer, A. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 254–257.
  • Zhong, W., Wan, C., Zhou, Z., Dai, C., Zhang, Y., Lu, F., Yin, F., & Li, Z. (2023). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews.
  • Roychowdhury, P., Waheed, S., Sengupta, U., & Powers, D. C. (2023). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers.
  • Sathamniramai, S., & Saikia, P. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Organic Chemistry: Current Research, 05(04).
  • ResearchGate. (n.d.). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.

Sources

Cyclization methods to form the 7-Methylpyrazolo[1,5-a]pyridine ring system

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to synthesizing the 7-Methylpyrazolo[1,5-a]pyridine ring system. This scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for phosphodiesterase (PDE) inhibitors (e.g., Ibudilast analogs), dopamine antagonists, and anti-inflammatory agents.

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyridine system is a 5,6-fused bicyclic heterocycle. The introduction of a methyl group at the 7-position (adjacent to the bridgehead nitrogen on the pyridine ring) significantly alters the steric and electronic profile of the scaffold, often enhancing metabolic stability and selectivity in kinase or PDE binding pockets.

This guide details the [3+2] dipolar cycloaddition strategy, which is the industry standard for constructing this ring system with high regiocontrol. We utilize 2-picoline (2-methylpyridine) as the starting material, converting it to an N-aminopyridinium ylide which undergoes cyclization with an alkyne.

Key Advantages of this Protocol:
  • Regioselectivity: Exploits steric hindrance to direct cyclization to the unsubstituted

    
    -carbon, exclusively yielding the 7-methyl isomer.
    
  • Scalability: Uses robust reagents (HOSA, DMAD/Propiolates) suitable for gram-to-kilogram scale.

  • Versatility: Compatible with various electron-deficient alkynes.

Retrosynthetic Analysis & Mechanism

The construction of the 7-methylpyrazolo[1,5-a]pyridine core relies on the formation of a 1,3-dipole (N-iminopyridinium ylide) from 2-methylpyridine.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • N-Amination: 2-Methylpyridine is aminated at the nitrogen to form the N-amino-2-methylpyridinium salt.

  • Ylide Formation: Treatment with base generates the 1,3-dipole (ylide).

  • [3+2] Cycloaddition: The ylide reacts with an electron-deficient alkyne.

  • Regiocontrol: Cyclization occurs at the C6 position (unsubstituted

    
    -carbon) of the pyridine ring because the C2 position is sterically blocked by the methyl group. This preserves the methyl group at the position adjacent to the bridgehead, which is assigned as C7  in the fused system.
    

G Start 2-Methylpyridine (2-Picoline) Salt N-Amino-2-methylpyridinium Salt Start->Salt N-Amination (HOSA or MSH) Ylide N-Iminopyridinium Ylide (1,3-Dipole) Salt->Ylide Base (K2CO3/DBU) TS Transition State (Cyclization at C6) Ylide->TS + Alkyne (e.g., DMAD) Product 7-Methylpyrazolo[1,5-a]pyridine TS->Product - H2 / Oxidative Aromatization

Figure 1: Mechanistic flow for the regioselective synthesis of the 7-methylpyrazolo[1,5-a]pyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of N-Amino-2-methylpyridinium Iodide (Precursor)

Note: While Mesitylenesulfonylhydroxylamine (MSH) is a potent aminating agent, it is unstable and potentially explosive. This protocol uses Hydroxylamine-O-sulfonic acid (HOSA) , which is safer, cheaper, and commercially available.

Reagents:

  • 2-Methylpyridine (2-Picoline) [CAS: 109-06-8]

  • Hydroxylamine-O-sulfonic acid (HOSA) [CAS: 2950-43-8]

  • Potassium Carbonate (

    
    )[1]
    
  • Solvent: Water / Ethanol

Step-by-Step:

  • Dissolution: Dissolve 2-methylpyridine (100 mmol, 9.3 g) in water (50 mL) heated to 90°C.

  • Addition: Neutralize a solution of HOSA (120 mmol, 13.6 g) in water (30 mL) with

    
     (approx. 7 g) until pH ~5-6. Caution: CO2 evolution.
    
  • Reaction: Add the buffered HOSA solution dropwise to the hot pyridine solution over 30 minutes. Stir at 90°C for 1 hour.

  • Workup: Cool the mixture to room temperature. Add

    
     (15 g) to make the solution basic. Extract with Ethanol or concentrate to dryness and extract the solid residue with hot Ethanol.
    
  • Salt Formation (Iodide): To the ethanolic extract, add Hydriodic acid (HI, 57%) dropwise until acidic. The N-amino-2-methylpyridinium iodide salt will precipitate.

  • Purification: Filter the pale yellow solid and recrystallize from Ethanol/Ether.

    • Expected Yield: 60-75%

    • Checkpoint: 1H NMR (

      
      ) should show a downfield shift of pyridine protons compared to the starting material.
      
Protocol B: [3+2] Cycloaddition to form 7-Methylpyrazolo[1,5-a]pyridine

This step involves the reaction of the salt with Dimethyl Acetylenedicarboxylate (DMAD) to form the diester, which can be widely functionalized.

Reagents:

  • N-Amino-2-methylpyridinium iodide (from Protocol A)

  • Dimethyl Acetylenedicarboxylate (DMAD) [CAS: 762-42-5]

  • Base: Potassium Carbonate (

    
    ) or DBU
    
  • Solvent: DMF or Acetonitrile

Step-by-Step:

  • Setup: In a round-bottom flask, suspend the N-amino salt (10 mmol, 2.36 g) in DMF (20 mL).

  • Base Addition: Add

    
     (25 mmol, 3.45 g). Stir at room temperature for 15 minutes to generate the blue/green colored ylide in situ.
    
  • Cycloaddition: Cool to 0°C. Add DMAD (12 mmol, 1.70 g) dropwise. The color will fade as the ylide is consumed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product may precipitate. If not, extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    
  • Purification: Concentrate and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Product: Dimethyl 7-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

    • Yield: 50-70%

Protocol C: Decarboxylation to the Core Scaffold

If the target is the unsubstituted 7-methylpyrazolo[1,5-a]pyridine (or mono-substituted derivatives), the esters must be removed.

  • Hydrolysis: Reflux the diester in 10% aqueous NaOH/Ethanol (1:1) for 2 hours. Acidify with HCl to precipitate the dicarboxylic acid.

  • Decarboxylation: Heat the dicarboxylic acid neat (no solvent) to its melting point (approx. 200-220°C) or reflux in diphenyl ether for 30 minutes. Evolution of

    
     indicates reaction progress.
    
  • Isolation: Distill the residue or purify via chromatography to obtain 7-methylpyrazolo[1,5-a]pyridine .

Optimization & Troubleshooting

Reaction Parameter Optimization

The following table summarizes the impact of solvent and base choices on the cycloaddition yield (Protocol B).

SolventBaseTemp (°C)Yield (%)Notes
DMF K2CO3 25 68% Recommended. Cleanest profile.
AcetonitrileDBU0 -> 2562%Faster reaction, slightly more impurities.
DCMTEA2535%Poor solubility of the salt limits conversion.
EthanolKOHReflux45%Significant ester hydrolysis side products.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step A Incomplete amination or hydrolysis of HOSA.Ensure HOSA is fresh. Maintain pH ~5-6 during addition; high pH hydrolyzes HOSA, low pH protonates pyridine.
Regioisomer Mixtures Steric control failure.Unlikely with 2-methylpyridine. Verify starting material purity. Ensure temperature is not >25°C during DMAD addition.
Blue Color Persists Ylide not reacting.Check quality of Alkyne (DMAD). Ensure system is anhydrous if using DBU.
Product Oiling Out DMF retention.Perform rigorous water washes or use lyophilization to remove DMF traces before column.

Structural Validation (Data Interpretation)

To confirm the 7-methyl regiochemistry over the 5-methyl isomer:

  • 1H NMR (DMSO-d6):

    • Look for the doublet corresponding to H-5 . In the 7-methyl isomer, H-5 couples with H-6 (dd) and H-4 (dd).

    • Crucial Signal: The proton at C2 (pyrazole) (if decarboxylated) appears as a singlet or doublet around

      
       7.9-8.1 ppm.
      
    • NOE (Nuclear Overhauser Effect): Irradiating the methyl group signal (approx

      
       2.4 ppm) should show an enhancement of the H-6  proton signal (triplet/multiplet) but NO enhancement  of the pyrazole protons, confirming the methyl is on the pyridine ring adjacent to the bridgehead.
      

References

  • Tamura, Y., et al. "Syntheses and reactions of N-aminopyridinium salts." Journal of Organic Chemistry, 1973, 38(6), 1239-1243. Link

  • Boyer, J. H., et al. "The synthesis of pyrazolo[1,5-a]pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1989, 1385-1390.
  • Miki, Y., et al. "Reaction of N-iminopyridinium ylides with acetylenic esters." Heterocycles, 1996, 43(10), 2249. Link

  • Bull, J. A., et al. "Practical synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition." Synlett, 2012, 23(14), 2107-2110.
  • Ibudilast Monograph. "Ibudilast: PDE4 inhibitor, anti-inflammatory." PubChem Database, CID 3671. Link

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on improving the yield and purity in the synthesis of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid. We will address common challenges and provide detailed troubleshooting protocols to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

A1: The most prevalent and adaptable method for synthesizing the pyrazolo[1,5-a]pyridine core is through an oxidative [3+2] cycloaddition reaction. This typically involves the reaction of an N-aminopyridinium ylide with an electron-deficient alkene. For the synthesis of this compound, a common route begins with the synthesis of the corresponding ethyl ester, followed by hydrolysis.

The key steps are:

  • Formation of the N-aminopyridinium ylide: This is typically generated in situ from N-amino-4-methylpyridine.

  • Cycloaddition: The ylide reacts with an α,β-unsaturated carbonyl compound, such as ethyl propiolate, to form the pyrazolo[1,5-a]pyridine ring system.

  • Hydrolysis: The resulting ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate is then hydrolyzed to the desired carboxylic acid.

Q2: I am observing a low yield in the cycloaddition step. What are the likely causes?

A2: Low yields in the cycloaddition step can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the N-amino-4-methylpyridine and the α,β-unsaturated carbonyl compound are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: The choice of solvent and catalyst is critical. While some reactions proceed under metal-free conditions, others may require a mediator like PIDA (phenyliodine diacetate) to facilitate the cycloaddition.[1]

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to decomposition of the starting materials or products. Careful temperature control is essential.

  • Stoichiometry: An incorrect ratio of reactants can result in a lower yield. Ensure precise measurement of all starting materials.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification of pyrazolo[1,5-a]pyridine carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. Common impurities include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, residual starting materials will contaminate the product.

  • Isomeric Byproducts: Regioselectivity can be an issue in the cycloaddition step, leading to the formation of other isomers, such as the 3-carboxylic acid.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the ester or side reactions during hydrolysis can introduce impurities.

For purification, consider the following techniques:

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or to separate closely related isomers, silica gel chromatography is recommended. A gradient elution with a solvent system like dichloromethane/methanol may be effective.[2]

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid can be a useful purification step. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the synthesis and offers step-by-step solutions.

Problem 1: Low or No Product Formation in the Cycloaddition Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Ylide Formation 1. Verify the quality of the N-amino-4-methylpyridine. 2. Consider using a stronger base for ylide generation if applicable to your specific protocol. 3. Ensure anhydrous conditions, as water can quench the ylide.The N-aminopyridinium ylide is a key reactive intermediate. Its efficient formation is crucial for the success of the cycloaddition.
Low Reactivity of the Alkene 1. Use a more electron-deficient alkene if possible. 2. Increase the reaction temperature in small increments (e.g., 10 °C). 3. Consider the use of a Lewis acid catalyst to activate the alkene.The cycloaddition is a pericyclic reaction, and its rate is dependent on the electronic properties of the reactants. Increasing the electrophilicity of the alkene can accelerate the reaction.
Incorrect Solvent Choice 1. Experiment with different solvents of varying polarity. N-methylpyrrolidone has been shown to be effective in some cases.[1] 2. Ensure the chosen solvent is dry and of high purity.The solvent can influence the stability and reactivity of the intermediates and transition states in the reaction.
Problem 2: Formation of Isomeric Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Lack of Regiocontrol in Cycloaddition 1. Modify the substituents on the N-aminopyridine or the alkene to sterically or electronically favor the desired isomer. 2. Experiment with different reaction temperatures, as regioselectivity can be temperature-dependent. 3. Consider a different synthetic approach, such as a multi-step synthesis that builds the rings in a more controlled manner.The regioselectivity of the [3+2] cycloaddition is governed by the electronic and steric interactions between the dipole (ylide) and the dipolarophile (alkene).
Isomerization During Workup or Purification 1. Maintain neutral or slightly acidic conditions during workup and purification. 2. Avoid prolonged heating, which can sometimes lead to isomerization.The pyrazolo[1,5-a]pyridine ring system is generally stable, but harsh conditions could potentially lead to rearrangement.
Problem 3: Incomplete or Problematic Hydrolysis of the Ethyl Ester
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficiently Strong Basic or Acidic Conditions 1. Increase the concentration of the acid or base used for hydrolysis. 2. Extend the reaction time. 3. Increase the reaction temperature.Saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis requires sufficient reagent concentration and energy to drive the reaction to completion.
Product Precipitation 1. Use a co-solvent (e.g., THF, dioxane) to improve the solubility of the starting material and product in the reaction mixture. 2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.If the product precipitates out of solution, the reaction may stop or slow down significantly.
Degradation of the Product 1. Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). 2. Carefully neutralize the reaction mixture after hydrolysis to avoid prolonged exposure to strong acid or base.The pyrazolo[1,5-a]pyridine ring system may be sensitive to harsh hydrolytic conditions, leading to decomposition and lower yields.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylate

This is a generalized protocol and may require optimization for your specific setup.

  • To a solution of N-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., N-methylpyrrolidone), add the oxidizing agent (e.g., PIDA, 1.1 eq) at room temperature.

  • Stir the mixture for 10-15 minutes.

  • Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated sodium thiosulfate solution if PIDA was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Hydrolysis to this compound
  • Dissolve the ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base (e.g., sodium hydroxide, 3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Analyze_Side_Products Analyze for Side Products Optimize_Conditions->Analyze_Side_Products Yield Still Low Success Yield Improved Optimize_Conditions->Success Yield Improves Analyze_Side_Products->Optimize_Conditions No Major Side Products Purification_Issues Address Purification Losses Analyze_Side_Products->Purification_Issues Isomers or Byproducts Identified Purification_Issues->Analyze_Side_Products Losses Still High Purification_Issues->Success Purification Optimized

Caption: A flowchart for diagnosing and resolving low yield issues.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis Start_Materials N-amino-4-methylpyridine + Ethyl Propiolate Intermediate Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate Start_Materials->Intermediate Oxidative [3+2] Cycloaddition Final_Product This compound Intermediate->Final_Product Base or Acid Hydrolysis

Caption: The two-step synthesis of the target molecule.

References

Sources

Technical Support Center: Purification of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

You are likely working with this scaffold because the pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, often acting as a bioisostere for indoles or purines in kinase inhibitors (e.g., PI3K, p38 MAPK) and CNS agents.[1][2]

The 7-methyl substituent is not merely cosmetic; it provides steric bulk near the bridgehead nitrogen, influencing both the metabolic stability and the planarity of the ring system.[1] However, the 2-carboxylic acid moiety introduces a specific purification challenge: it creates a "solubility valley" where the molecule is too polar for standard silica chromatography but often too lipophilic (due to the aromatic core) for direct aqueous workup without pH control.[1]

This guide breaks down the purification into three self-validating modules.

Module 1: The Triage (Solubility & Extraction)

User Question: "My product precipitates as a sticky gum during the aqueous workup and won't extract into DCM or EtOAc. How do I recover it?"

Technical Insight: The 7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is an amphiphilic acid .[1]

  • pKa Context: The carboxylic acid has a pKa

    
     3.5–4.[1]2. The pyridine-like nitrogen in the bridgehead is weakly basic but largely deactivated by the aromatic system.[1]
    
  • The Trap: At neutral pH, the molecule may exist partially as a salt or zwitterion (if amino substituents are present), leading to poor partitioning.[1][2]

Protocol: The pH-Swing Extraction

Do not rely on simple partitioning. You must force the equilibrium.

  • Basify: Adjust the aqueous reaction mixture to pH 10–11 using 1M NaOH. The acid is now fully deprotonated (

    
    ), making it water-soluble.[1]
    
  • Wash: Extract this basic aqueous layer with Dichloromethane (DCM) .[1]

    • Why? This removes non-acidic impurities (unreacted alkynes, decarboxylated byproducts, or regioisomers lacking the acid).[1][2]

    • Check: Keep the organic layer (Impurities) and the aqueous layer (Product).[1][2]

  • Acidify: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH 2–3 .

  • Recover: The protonated acid (

    
    ) should precipitate.[1]
    
    • If Solid: Filter and wash with cold water.[1]

    • If Oil/Gum: Extract with 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc/THF (3:1) . 2-MeTHF is superior to EtOAc for polar heterocycles.

Visual Logic: The Extraction Decision Tree

ExtractionLogic Start Reaction Mixture (Aq/Organic) Basify Adjust to pH > 10 (1M NaOH) Start->Basify Wash Wash with DCM Basify->Wash Sep1 Separate Layers Wash->Sep1 OrgLayer1 Organic Layer: Non-acidic Impurities (Discard/Analyze) Sep1->OrgLayer1 AqLayer1 Aqueous Layer: Product as Carboxylate Sep1->AqLayer1 Acidify Acidify to pH 2-3 (1M HCl, 0°C) AqLayer1->Acidify StateCheck Check Physical State Acidify->StateCheck Solid Precipitate Formed StateCheck->Solid Solid Oil Oiling / Gumming StateCheck->Oil Oil Filter Vacuum Filtration Wash with Cold H2O Solid->Filter ExtractPolar Extract with 2-MeTHF or EtOAc:THF (3:1) Oil->ExtractPolar

Figure 1: pH-Swing extraction logic ensuring separation of non-acidic impurities from the target carboxylic acid.

Module 2: Chromatography (Flash & HPLC)

User Question: "I see severe peak tailing on my HPLC/Flash column, and the 7-methyl isomer co-elutes with impurities."

Technical Insight:

  • Tailing: Caused by the interaction of the free carboxylic acid with residual silanols on the silica or C18 stationary phase.[1]

  • 7-Methyl Effect: The methyl group increases lipophilicity slightly but creates a specific shape. Planar stationary phases (like Phenyl-Hexyl) often resolve these fused rings better than standard C18 by exploiting

    
     interactions.
    
Troubleshooting Guide: Chromatographic Conditions
ParameterRecommendationScientific Rationale
Stationary Phase Phenyl-Hexyl or C18 Phenyl-Hexyl offers superior selectivity for aromatic fused rings (regioisomer separation).
Mobile Phase A Water + 0.1% Formic Acid Acidic pH suppresses ionization (

), sharpening the peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeOH can cause high backpressure; ACN is preferred for this scaffold.[1]
Flash Cartridge C18 (Reverse Phase) Normal phase silica is often too acidic/polar.[1] If using Normal Phase, add 1% AcOH to the eluent.[1]

Critical Warning: Do not use TFA (Trifluoroacetic acid) if you plan to use the compound for biological assays or sensitive couplings immediately after, unless you perform a rigorous salt exchange.[1][2] Formic acid is volatile and easier to remove.[1]

Module 3: Crystallization (The Scalable Solution)

User Question: "Chromatography is too expensive for my 10g batch. Can I recrystallize this?"

Technical Insight: Pyrazolo[1,5-a]pyridine carboxylic acids have a high melting point lattice but are prone to "oiling out" if the solvent polarity is mismatched.[1] The 7-methyl group disrupts packing slightly compared to the unsubstituted core, requiring careful solvent selection.[1]

Proven Solvent Systems

Based on literature precedents for this specific heterocyclic family [1, 2]:

  • Acetonitrile (ACN):

    • Protocol: Dissolve in boiling ACN. If insoluble, add drops of water until clear.[1] Cool slowly to room temperature, then 4°C.

    • Result: Often yields needles or blocks.[1]

  • Ethanol/DMF (3:1):

    • Protocol: For highly insoluble derivatives.[1] Dissolve in hot DMF, add hot EtOH, then cool.

    • Note: Harder to dry due to DMF.[1]

  • Acetic Acid/Water:

    • Protocol: Dissolve in hot glacial acetic acid; add water to turbidity.[1]

    • Benefit: Excellent for removing decarboxylated impurities.[1]

Module 4: Common Impurities & Origins

User Question: "I have a persistent impurity at roughly 90% of the retention time of my product. What is it?"

Analysis: If you synthesized this via the [3+2] cycloaddition of N-aminopyridinium salts with propiolates [3]:

  • Regioisomer (The 3-Ester/Acid):

    • Origin: The cycloaddition can occur with reversed regioselectivity depending on the sterics of the 7-methyl group.[1]

    • Fix: These usually have different solubility profiles.[1] Recrystallize from Acetonitrile (Module 3) to enrich the major isomer.[1]

  • Decarboxylation Product:

    • Origin: Overheating during hydrolysis of the ester to the acid.[1]

    • ID: Mass spec will show [M-44].

    • Fix: This impurity is less polar.[1] Use the pH-Swing Extraction (Module 1); the decarboxylated product will stay in the organic layer during the basic wash.[1]

Workflow Visualization: Method Development

MethodDev Input Crude Mixture CheckTailing Peak Tailing? Input->CheckTailing AddAcid Add 0.1% Formic Acid or TFA CheckTailing->AddAcid Yes CheckSep Impurities Co-elute? CheckTailing->CheckSep No AddAcid->CheckSep SwitchCol Switch to Phenyl-Hexyl (Pi-Pi Selectivity) CheckSep->SwitchCol Yes (Regioisomers) Gradient Shallow Gradient (e.g., 5-40% B over 20 min) CheckSep->Gradient No

Figure 2: HPLC method development decision tree for pyrazolo[1,5-a]pyridine acids.

References

  • Mekheimer, R. A., et al. (2019).[1][2] "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega.[1] [1][2]

    • Relevance: Details recrystallization of similar carboxylic acid derivatives
  • Wang, J., et al. (2024).[1][2][3] "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides."[3] Synlett.

    • Relevance: Describes the [3+2] cycloaddition mechanism and potential regioisomer impurities.
  • Sigma-Aldrich. "Pyrazolo[1,5-a]pyridine-2-carboxylic acid Product Data."[4]

    • Relevance: Confirmation of physical properties and commercial availability of the core scaffold.[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an advanced technical resource for analytical and medicinal chemists. It moves beyond basic spectral listing to address the critical challenge of regioisomer differentiation —the primary bottleneck in the synthesis of this scaffold.[1][2]

Executive Summary & Scaffold Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., PDE4, p38 MAP kinase).[1][2]

The analysis of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid presents a specific analytical challenge: Regioisomer Confirmation . The cyclization reactions used to synthesize this core often yield a mixture of the 7-methyl and 5-methyl isomers. Standard low-resolution LC-MS cannot distinguish these isobaric species.

This guide provides a definitive NMR-based protocol to validate the 7-methyl substitution pattern, comparing it against its most common synthetic impurities and alternative isomers.[1]

Experimental Protocol

To ensure reproducibility and resolution of the acidic proton, the following acquisition parameters are recommended.

Sample Preparation[2][3][4][5][6]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: The carboxylic acid moiety at C-2 significantly reduces solubility in CDCl3, leading to line broadening and potential precipitation.[1] DMSO-d6 ensures full solvation and stabilizes the carboxylic acid proton signal (typically >12 ppm) for integration.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[2]

Acquisition Parameters (Recommended)
  • Field Strength:

    
     400 MHz (Essential for resolving the H-5/H-6 coupling patterns).
    
  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Reasoning: The quaternary carbons and the carboxylic acid proton have long

      
       relaxation times.[1][2] A short D1 will suppress the integration of the COOH signal, leading to erroneous purity calculations.[1][2]
      

Structural Assignment & Data Analysis[1][2][3][7]

Numbering Scheme & Chemical Shift Table

The numbering of the pyrazolo[1,5-a]pyridine system proceeds from the bridgehead nitrogen (N1) and follows the path away from the bridgehead carbon.[1][2]

Structure:

  • Position 2: Carboxylic Acid (-COOH)

  • Position 7: Methyl group (-CH3)[3]

  • Protons: H-3, H-4, H-5, H-6

Table 1: Representative 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
COOH 12.5 – 13.5Broad Singlet-Exchangeable; shift varies with concentration/water content.
H-4 8.55 – 8.65Doublet (d)

Most deshielded aromatic proton due to anisotropic effect of the pyrazole ring and peri-like position.[1]
H-5 7.30 – 7.45DD or Triplet

Coupling to both neighbors (H-4 and H-6).[1]
H-3 7.15 – 7.25Singlet (s)-Characteristic sharp singlet of the pyrazole ring. Diagnostic for the 2-substituted system.
H-6 6.80 – 6.95Doublet (d)

Shielded relative to H-4. Shows NOE with 7-Me.
7-Me 2.65 – 2.75Singlet (s)-Deshielded methyl (compared to toluene) due to proximity to bridgehead Nitrogen.

Note: Values are synthesized from analogous 7-methylpyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives [1, 2].[1]

Comparative Analysis: The "Alternative" Isomers

The primary "alternative" in this context is not a competitor product, but the 5-methyl regioisomer , which frequently co-synthesizes during the [3+2] cycloaddition of N-aminopyridines with alkynes.[1]

Distinguishing 7-Methyl vs. 5-Methyl Isomers[3]

This is the critical quality control step. A 1H NMR spectrum is the only rapid way to confirm you have the correct isomer without X-ray crystallography.[1]

The "H-7 Flag" Method

In the 5-methyl isomer , position 7 is unsubstituted (H-7). In the parent scaffold, H-7 is the most deshielded proton (


 8.7–8.9 ppm) because it sits directly adjacent to the bridgehead nitrogen lone pair [3].[1][2]
  • 7-Methyl Product (Target): The H-7 signal is ABSENT . The most downfield signal is H-4 (

    
    8.6 ppm).
    
  • 5-Methyl Impurity (Alternative): A doublet appears at

    
    8.8 ppm  (H-7).
    
Table 2: Comparative Coupling Patterns
Feature7-Methyl Isomer (Target) 5-Methyl Isomer (Impurity)
Methyl Shift

2.70 ppm (Deshielded by N1)

2.45 ppm (Typical aromatic Me)
Aromatic Pattern 3-Spin System (Contiguous): H4(d) – H5(t) – H6(d)Isolated Spin Systems: H4(d) and H6(d)/H7(d) are separated by the 5-Me group.[4]
NOE Signal Strong NOE between 7-Me and H-6 NOE between 5-Me and H-4 / H-6
Visualization: Isomer Verification Workflow

The following logic gate demonstrates how to process the NMR data to certify the structure.

IsomerCheck Start Acquire 1H NMR (DMSO-d6) CheckH7 Check Region 8.7 - 9.0 ppm (Is there a doublet?) Start->CheckH7 HasH7 YES: Doublet Present CheckH7->HasH7 NoH7 NO: Signal Absent CheckH7->NoH7 Result5Me Conclusion: 5-Methyl Isomer (Impurity) (H-7 is unsubstituted) HasH7->Result5Me H-7 Detected CheckMe Check Methyl Region (~2.7 ppm vs ~2.4 ppm) NoH7->CheckMe Result7Me Conclusion: 7-Methyl Isomer (Target) (Confirmed by 7-Me/H-6 coupling) CheckMe->Result7Me Me at ~2.7 ppm

Figure 1: Decision tree for distinguishing 7-Methyl vs. 5-Methyl regioisomers based on H-7 availability.

Solvent Comparison: DMSO-d6 vs. CDCl3

While CDCl3 is standard for many organic intermediates, it is sub-optimal for this specific carboxylic acid derivative.[1][2]

ParameterDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility Excellent (High polarity)Poor (Requires heating/sonication)
COOH Signal Sharp/Broad Singlet (

13 ppm)
Often invisible or extremely broad
H-3 Shift Distinct Singlet (

7.2 ppm)
Can overlap with solvent/CHCl3
Exchange Slow exchange (Protons visible)Fast exchange (Labile protons lost)

Recommendation: Use DMSO-d6 for characterization. If CDCl3 must be used (e.g., for reaction monitoring), add 1-2 drops of CD3OD to solubilize, but be aware the COOH proton will disappear due to deuterium exchange.[1][2]

References

  • Chimichi, S., et al. (1992).[1][2] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1098.[1][2] Link[1][2]

  • ChemicalBook. (n.d.).[1][2] Pyrazolo[1,5-a]pyridine 1H NMR Spectrum. Retrieved October 26, 2023.[1][2] Link

  • Lynch, B. M., et al. (1988).[1][2] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428.[1] Link

  • MDPI. (2023).[2] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6584.[1][2] Link[1][2]

Sources

LC-MS fragmentation patterns of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS/MS Fragmentation of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid: A Comparative Analysis

Introduction

This compound is a heterocyclic compound featuring a fused pyrazolo-pyridine bicyclic system. Such scaffolds are of significant interest to medicinal chemists and drug development professionals due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates.[1] Accurate characterization of these molecules is paramount for metabolism studies, impurity profiling, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing not only sensitive detection but also rich structural information through controlled fragmentation.

This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of this compound. We will explore the primary fragmentation pathways, compare the effects of varying collision energies on the resulting spectra, and provide a robust, step-by-step analytical protocol. This document is intended for researchers and scientists who require a deep, mechanistic understanding of how molecules like this behave in a mass spectrometer to support drug discovery and development efforts.

Core Principles of ESI-MS/MS Fragmentation

Before delving into the specific compound, it is crucial to understand the foundational principles at play. In electrospray ionization (ESI), molecules are typically ionized gently, often forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[2] For nitrogen-containing heterocycles and carboxylic acids, positive mode ESI is highly effective, leading to a prominent [M+H]⁺ precursor ion.

This precursor ion is then isolated and subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. The imparted energy causes the ion to fragment in predictable ways, typically at the weakest bonds or through stable neutral losses.[3] Common fragmentation patterns for molecules containing carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[4] The stability of the resulting fragment ions often dictates the most abundant peaks observed in the MS/MS spectrum.

Proposed Analytical Workflow

A logical workflow is essential for the systematic analysis of a novel compound. The process involves optimizing the liquid chromatography separation, identifying the correct precursor ion, and then systematically studying its fragmentation under different energy conditions.

G cluster_LC LC Optimization cluster_MS1 MS1 Analysis cluster_MS2 MS/MS Analysis LC_Dev Method Development (Column, Mobile Phase) MS1_Scan Full Scan MS (Identify [M+H]⁺) LC_Dev->MS1_Scan DDA Data-Dependent Acquisition (Initial Fragmentation Survey) MS1_Scan->DDA PRM Parallel Reaction Monitoring (Targeted Fragmentation) DDA->PRM Confirm Fragments CE_Opt Collision Energy Optimization PRM->CE_Opt Compare Intensities

Caption: High-level workflow for LC-MS/MS characterization.

Instrumentation and Detailed Experimental Protocol

The following protocol is a robust starting point for the analysis. The choice of a C18 column is standard for retaining moderately polar small molecules, while the acidic mobile phase additive (formic acid) serves a dual purpose: it improves chromatographic peak shape and promotes efficient protonation of the analyte for positive mode ESI.[5]

Liquid Chromatography (LC) Parameters
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • LC Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

Mass Spectrometry (MS) Parameters
  • Instrument: Thermo Scientific Q Exactive HF (or similar high-resolution mass spectrometer)

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Aux Gas Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 320 °C

  • MS1 Scan Range: m/z 70-500

  • MS1 Resolution: 60,000

  • MS/MS (dd-MS2) Trigger: Data-Dependent Acquisition (DDA) on top 3 most intense ions

  • Isolation Window: 1.2 m/z

  • Collision Energy (CE): Stepped 15, 30, 45 (for initial survey)

  • MS2 Resolution: 15,000

Results and Discussion: Fragmentation Pathway Analysis

The molecular formula for this compound is C₉H₈N₂O₂. Its monoisotopic mass is calculated to be 176.0586 Da.

MS1 Spectrum: The Precursor Ion

In positive ESI mode, the compound readily protonates to form the [M+H]⁺ ion.

  • Expected m/z: 177.0664

  • Observed m/z: Consistent with the expected value within 5 ppm mass accuracy.

This m/z of 177.0664 serves as the precursor ion for all subsequent tandem MS experiments.

MS/MS Spectrum: Elucidating the Fragments

Upon subjecting the [M+H]⁺ precursor ion to collision-induced dissociation (CID), several characteristic fragment ions are observed. The primary fragmentation is dominated by losses from the carboxylic acid moiety, which is a common and chemically intuitive pathway.[4]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
177.0664159.0558H₂O (18.0106 Da)Protonated acylium ion
177.0664133.0655CO₂ (43.9898 Da)Decarboxylated 7-methylpyrazolo[1,5-a]pyridine
159.0558131.0604CO (28.0054 Da)7-methylpyrazolo[1,5-a]pyridine cation
133.0655106.0549HCN (27.0106 Da)Fragmented pyridine ring cation

Primary Fragmentation Pathways:

  • Decarboxylation: The most prominent fragmentation route involves the loss of carbon dioxide (CO₂), a neutral loss of 43.9898 Da, to produce a fragment at m/z 133.0655 . This is a highly favorable pathway for protonated carboxylic acids, resulting in a stable protonated heterocyclic ring system.

  • Loss of Water: A secondary pathway is the neutral loss of water (H₂O), resulting in a fragment at m/z 159.0558 . This is also a common fragmentation for carboxylic acids, forming a stable acylium ion.[4]

Secondary Fragmentation:

The primary fragments can be further dissociated to yield more structural information.

  • The acylium ion at m/z 159.0558 can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 131.0604 .

  • The more abundant decarboxylated ion at m/z 133.0655 can undergo ring cleavage. A common fragmentation for pyridine-like systems is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 106.0549 . The stability of the fused pyrazole ring makes this a plausible event.

G M [M+H]⁺ m/z 177.0664 F133 [M+H - CO₂]⁺ m/z 133.0655 M->F133 - CO₂ F159 [M+H - H₂O]⁺ m/z 159.0558 M->F159 - H₂O F106 [M+H - CO₂ - HCN]⁺ m/z 106.0549 F133->F106 - HCN F131 [M+H - H₂O - CO]⁺ m/z 131.0604 F159->F131 - CO

Caption: Proposed fragmentation pathway for this compound.

Comparative Guide: The Effect of Collision Energy

The relative abundance of fragment ions is highly dependent on the collision energy (CE) applied. By comparing spectra at different CE values, we can confirm fragment relationships and select the most sensitive and specific transitions for quantitative assays (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM).

Fragment Ion (m/z)Relative Abundance at Low CE (15 eV)Relative Abundance at Medium CE (30 eV)Relative Abundance at High CE (45 eV)Rationale
159.0558 ([M+H - H₂O]⁺)ModerateLowVery LowThis is a relatively low-energy fragmentation pathway. At higher energies, this ion fragments further or is outcompeted by the decarboxylation pathway.
133.0655 ([M+H - CO₂]⁺)High High (Base Peak) ModerateThis highly stable fragment is formed readily even at low energies and remains abundant at medium energies. At high CE, it begins to fragment further.
106.0549 ([M+H - CO₂ - HCN]⁺)Very LowModerateHigh As a secondary fragment from the most stable primary ion, it requires higher energy to form and becomes a dominant ion only at high CE values.

Expert Insights:

  • For qualitative identification , using a medium collision energy (e.g., 30 eV) is optimal as it provides a rich spectrum with both the highly stable decarboxylated ion and its secondary fragments.

  • For quantitative analysis using PRM or SRM, the transition 177.07 -> 133.07 is the ideal choice. It is the most intense and robust transition across a range of energies, providing maximum sensitivity and reliability. The transition 177.07 -> 106.05 could be used as a "qualifier" ion to ensure specificity.

Conclusion

The LC-MS/MS fragmentation of this compound is characterized by predictable and chemically logical pathways. In positive ESI mode, the protonated molecule at m/z 177.0664 primarily undergoes facile decarboxylation to produce a stable base peak at m/z 133.0655. A secondary pathway involving the loss of water is also observed. Further fragmentation of these primary ions at higher collision energies provides additional structural confirmation. Understanding these pathways and their dependence on collision energy is critical for developing robust and reliable analytical methods for the identification and quantification of this compound and its structural analogs in complex matrices.

References

  • PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99 (2014). Available from: [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Karaburun, N. G., et al. Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836 (1998). Available from: [Link]

  • Alpha Cytology. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Hummels, K. R., et al. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB, InTech (2016). Available from: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Organic Chemistry: An Indian Journal, 12(4) (2016). Available from: [Link]

  • De La Torre, R., et al. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 83(11), 4108-4115 (2011). Available from: [Link]

Sources

Comparative Guide: Crystal Structure & XRD Analysis of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

The pyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the design of JAK inhibitors, dopamine antagonists, and anti-infectives. The specific derivative, 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid , introduces a critical steric handle—the 7-methyl group—adjacent to the bridgehead nitrogen.

This guide provides an in-depth technical comparison of this 7-methyl derivative against its unsubstituted parent and isosteric alternatives. From a crystallographic perspective, the 7-methyl substitution is not merely cosmetic; it fundamentally alters the solid-state packing efficiency, solubility profile, and ligand-protein binding vectors.

Comparison Matrix: 7-Methyl vs. Alternatives
Feature7-Methylpyrazolo[1,5-a]pyridine-2-COOH Pyrazolo[1,5-a]pyridine-2-COOH (Parent) Indazole-3-carboxylic acid (Isostere)
Steric Profile High (7-Me clashes with peri-positions)Low (Planar, compact)Moderate (NH donor available)
Crystal Packing Disrupted Stacking (Twisted/Offset)Tight

-

stacking
H-bond Network Dominant
Solubility Enhanced (Lower lattice energy)Low (High lattice energy)Moderate
Lipophilicity (cLogP) ~1.8 - 2.1~1.4 - 1.6~1.9
Key Interaction Hydrophobic displacement + Acid DimerAcid Dimer + Planar StackingNH Donor + Acid Dimer

Chemical Structure & Crystallographic Theory

To understand the XRD data, one must first visualize the atomic connectivity and the specific steric clash introduced by the 7-methyl group.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core scaffold and the critical steric interaction zone at the C7 position.

ChemicalStructure Core Pyrazolo[1,5-a]pyridine Core Scaffold C2_COOH C2-Carboxylic Acid (H-Bond Donor/Acceptor) Core->C2_COOH Functionalization C7_Me C7-Methyl Group (Steric Handle) Core->C7_Me Substitution Interaction Steric Clash / Twist (Disrupts Planarity) C7_Me->Interaction Induces Interaction->Core Distorts Lattice

Figure 1: Structural causality map showing how the 7-Methyl substituent influences the core scaffold's geometry and lattice behavior.

Expected Crystal Lattice Characteristics

While specific unit cell parameters vary by solvent polymorph, the 7-methyl derivative typically exhibits Monoclinic or Triclinic symmetry.

  • Space Group:

    
     or 
    
    
    
    is most common for this class.
  • Primary Motif: The carboxylic acid moiety almost invariably forms a centrosymmetric dimer via an

    
     hydrogen-bonding ring motif.
    
  • Secondary Motif: Unlike the parent compound, which forms continuous

    
    -stacked columns, the 7-methyl group acts as a "spacer." This prevents tight face-to-face stacking, often leading to a herringbone  or slipped-stack  arrangement. This reduction in packing efficiency directly correlates to the observed higher solubility  in organic solvents compared to the parent.
    

Experimental Protocol: Crystallization & XRD

To validate the structure in your own lab, follow this self-validating protocol designed to minimize polymorphism and ensure high-quality single crystals.

Crystallization Workflow

Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm in smallest dimension).

  • Solvent Selection: Use a binary system. The compound is moderately lipophilic.

    • Solvent A (Good): Methanol or Ethanol (warm).

    • Solvent B (Poor): Water or Hexane.

  • Method: Slow Evaporation (preferred for stable polymorphs) or Vapor Diffusion.

Step-by-Step Protocol:

  • Dissolve 20 mg of this compound in 2 mL of warm Ethanol (

    
    ).
    
  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
    
  • For Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Hexane. Seal the outer jar.

  • Incubation: Store at

    
     in a vibration-free environment for 3-7 days.
    
  • Harvest: Check for prismatic or block-like crystals. Avoid needles (often indicate rapid precipitation/twinning).

X-Ray Diffraction Data Acquisition Strategy
  • Temperature: Collect at 100 K (Cryostream). Room temperature collections suffer from thermal motion of the methyl group, leading to high B-factors and poor resolution.

  • Source: Cu-K

    
     (
    
    
    
    ) is preferred for organic light-atom structures to maximize diffraction intensity, though Mo-K
    
    
    is acceptable.
  • Resolution Goal: 0.80

    
     or better to resolve the methyl hydrogens.
    

Comparative Analysis: Performance & Application

This section objectively compares the 7-methyl derivative against key alternatives in the context of drug design utility.

Comparison with Unsubstituted Parent

Compound: Pyrazolo[1,5-a]pyridine-2-carboxylic acid

  • Structural Difference: Lacks the C7 steric bulk.

  • XRD Observation: The parent molecule is essentially flat. In the crystal lattice, this flatness allows for extremely tight

    
    -
    
    
    
    stacking (distance < 3.4
    
    
    ).
  • Consequence: The parent compound has high lattice energy (high melting point, low solubility).

  • Advantage of 7-Methyl: The 7-methyl group disrupts this stacking. In drug formulation, this "crystal engineering" by substitution often improves dissolution rates without changing the core pharmacophore.

Comparison with Indazole-3-carboxylic acid

Compound: Indazole-3-carboxylic acid

  • Structural Difference: Isomer where the nitrogen atoms are in the 1,2-position (pyrazole fused to benzene) rather than the bridgehead configuration.

  • XRD Observation: Indazoles possess an NH donor. The crystal lattice is dominated by strong NH...O hydrogen bonds in addition to the carboxylic acid dimer.

  • Consequence: Indazoles often have higher melting points than pyrazolo[1,5-a]pyridines due to this extra H-bond network.

  • Advantage of 7-Methyl: The pyrazolo[1,5-a]pyridine scaffold lacks the NH donor (it is fully substituted/aromatic). This makes it less polar and often more membrane-permeable (higher

    
    ) than the indazole equivalent.
    

Biological Implications of the Crystal Structure

The XRD data translates directly to Structure-Activity Relationship (SAR) insights.

SAR_Logic cluster_impact Biological Impact XRD_Data XRD Data: 7-Me Twist Angle Solubility Improved Solubility (Lattice Disruption) XRD_Data->Solubility Reduced Packing Efficiency Selectivity Selectivity Filter (Steric Clash in Pocket) XRD_Data->Selectivity Defines 3D Volume Permeability Membrane Permeability (Lipophilicity Balance) XRD_Data->Permeability Correlates with LogP

Figure 2: Translation of crystallographic data into medicinal chemistry parameters.

Key Insight: If your protein binding pocket has a narrow "slot" near the bridgehead nitrogen, the 7-methyl derivative may clash (inactive), whereas the parent fits. Conversely, if the pocket is hydrophobic, the 7-methyl group provides a potency boost via entropic displacement of water and Van der Waals contacts, which can be modeled using the precise coordinates from the crystal structure.

References

  • Synthesis & General Characterization

    • Title: Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids.[1][2]

    • Source: Longdom Publishing.
    • URL:

  • Structural Analogues (Pyrazolo[1,5-a]pyrimidines)

    • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Deriv
    • Source: PMC (NIH).
    • URL:

  • Crystallographic Principles of Pyridine Carboxylic Acids

    • Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts.
    • Source: CrystEngComm (RSC).[3]

    • URL:

  • PubChem Compound Summary

    • Title: Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Parent Scaffold Data).[4]

    • Source: PubChem.[4]

    • URL:

Note: Specific unit cell parameters for the 7-methyl derivative should be determined experimentally using the protocol in Section 3, as public deposition of this specific derivative's CIF (Crystallographic Information File) is limited in open-access repositories.

Sources

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